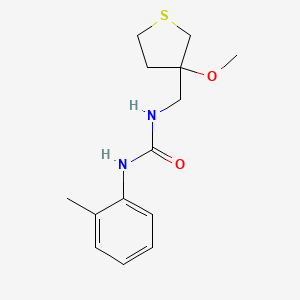
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility . This suggests that the synthesis of urea derivatives often involves careful consideration of the spacer length and the flexibility of the compound, which could be relevant for the synthesis of "1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea". The second paper describes a high-yield synthetic method for a different urea derivative, which involves multi-step nucleophilic reactions and confirms the structure of the target product using 1H NMR . This indicates that similar synthetic strategies and analytical techniques could be applied to the synthesis and confirmation of the structure of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. The first paper indicates that the optimal chain length allows for efficient interaction between the two pharmacophoric units and the enzyme hydrophobic binding sites . This implies that the molecular structure of "1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea" would also need to be optimized for effective biological interactions, potentially involving hydrophobic binding sites.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea", they do highlight the importance of substituents and the impact they have on the activity of urea derivatives . The presence of an aromatic residue, as mentioned in the first paper, is not a prerequisite for activity, which suggests that the methoxytetrahydrothiophen and o-tolyl groups in the compound of interest could influence its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The first paper suggests that the introduction of a flexible spacer can maintain high inhibitory activities, which could be relevant for the solubility, stability, and overall physical properties of the compound . The second paper does not provide specific information on physical and chemical properties but emphasizes the importance of a high-yield synthesis, which is often a consideration in the development of compounds for pharmaceutical applications .
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Green Chemistry
1-β-Arabinofuranosyl uracil and other nucleosides were enzymatically acylated with excellent regioselectivity and high analytical yields, demonstrating the potential of using green solvents like 2-methyltetrahydrofuran (MeTHF) in biocatalyzed processes, offering an environmentally friendly alternative to traditional solvents (Simeó, Sinisterra, & Alcántara, 2009).
Osmolyte Interactions
Research on urea-methylamine mixtures as osmolytes in organisms highlighted the thermodynamic compensation between urea and trimethylamine N-oxide (TMAO) interactions with proteins, providing insights into the complex mechanisms of osmotic regulation and protein stability in marine organisms (Lin & Timasheff, 1994).
Photodegradation and Hydrolysis of Pesticides
Studies on the photodegradation and hydrolysis of certain pesticides in water revealed the stability and breakdown pathways of substituted ureas and organophosphate pesticides, contributing to our understanding of environmental degradation processes and potential impacts on water quality (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Research into the inhibition effects of certain urea derivatives on mild steel corrosion in acidic solutions highlighted their potential as effective corrosion inhibitors. This has implications for extending the life of metal structures and reducing economic losses due to corrosion (Bahrami & Hosseini, 2012).
Rheology and Gelation
The study of hydrogels formed by specific urea compounds in acidic conditions revealed how the morphology and rheology of these gels can be tuned by the identity of the anion, suggesting applications in the design and development of new material properties for various industrial and medical uses (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-11-5-3-4-6-12(11)16-13(17)15-9-14(18-2)7-8-19-10-14/h3-6H,7-10H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYIMLMIYYSDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)
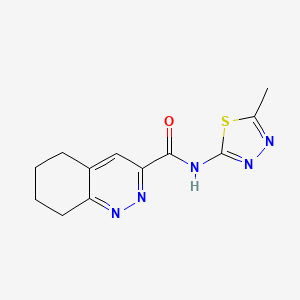
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)
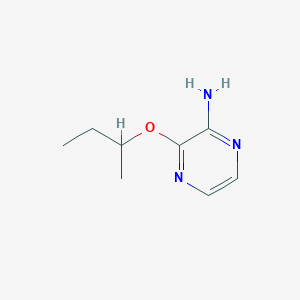
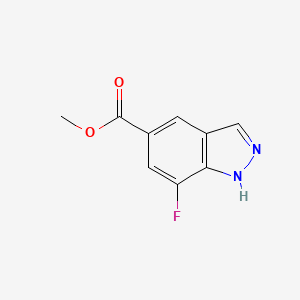
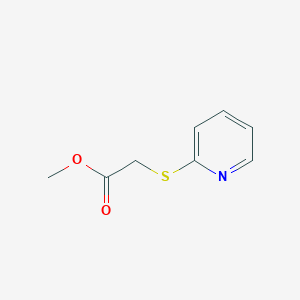
![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)
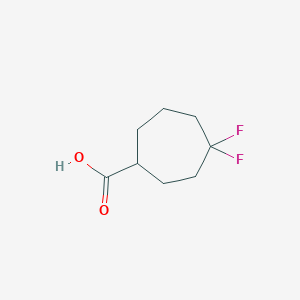
![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
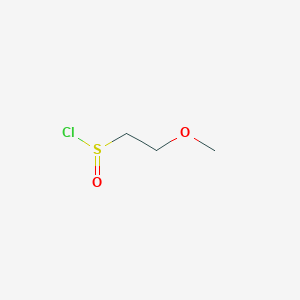
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)